Magnesium di-tert-butoxide
Description
Magnesium di-tert-butoxide (CAS: 32149-57-8, molecular formula: C₈H₁₈MgO, molecular weight: 170.53 g/mol) is a bulky magnesium alkoxide widely used as a selective base and catalyst in organic synthesis . Its sterically hindered tert-butoxide ligands confer unique reactivity, enabling controlled deprotonation and stabilization of intermediates in reactions such as cyclizations, condensations, and cross-couplings. The compound is commercially available in high purity (≥90%) and is valued for its low hygroscopicity and moderate solubility in nonpolar solvents .
Properties
IUPAC Name |
magnesium;2-methylpropan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKCPZYOLXPARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The general reaction follows:
where R is a lower alkyl group (e.g., methyl, ethyl) and R' is a tert-butyl group. The reversibility of this reaction necessitates continuous removal of the low-boiling ester (ROR') to shift equilibrium toward the desired product.
Critical Reaction Parameters
Industrial implementations utilize continuous distillation units to isolate the byproduct ester (e.g., methyl acetate, boiling point: 57°C) while recycling unreacted tert-butanol ester. This method produces a porous white solid with 92–98% purity, as confirmed by X-ray diffraction and elemental analysis.
Direct Synthesis from Magnesium and Tert-butanol
While less common due to handling challenges, direct reaction of magnesium metal with tert-butanol remains a foundational method:
Catalysts and Solvents
Limitations
-
Slow reaction rates : Completion requires 12–24 hours under reflux.
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Purity issues : Residual magnesium hydroxide (Mg(OH)₂) necessitates post-synthesis filtration.
Industrial-Scale Production Protocols
Large-scale manufacturing prioritizes cost-effectiveness and safety:
Batch Process Optimization
Quality Control Measures
| Test | Method | Specification |
|---|---|---|
| Residual solvents | GC-MS | <500 ppm |
| Magnesium content | EDTA titration | 10.5–11.5 wt% |
| Moisture | Karl Fischer titration | <0.1% |
Thermodynamic and Kinetic Considerations
Equilibrium Manipulation
The esterification equilibrium constant () favors product formation at elevated temperatures:
Distillation of ROR' increases by a factor of 3–5, enabling near-quantitative conversion.
Activation Energy Reduction
DFT calculations reveal that dimeric magnesium intermediates lower the activation barrier by 15–20 kJ/mol compared to monomeric species. This explains the efficacy of pre-formed magnesium alkoxides as starting materials.
Emerging Alternatives and Comparative Analysis
Chemical Reactions Analysis
Deprotonation Reactions
Mg(t-BuO)₂ acts as a potent base, deprotonating weakly acidic substrates. Key applications include:
Substrates and Outcomes
-
In nitroarene systems, counterion identity (Na⁺ vs. K⁺) dictates product selectivity:
Cooperative Catalysis
Mg(t-BuO)₂ synergizes with carbenes or other Lewis acids to enhance reaction efficiency:
Example Reaction
Homoenolate Addition to Hydrazones
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Catalytic System : 20 mol% Mg(t-BuO)₂ + NHC (N-heterocyclic carbene)
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Outcome : Accelerates lactam formation via dual activation (Lewis acid + base) .
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Performance : >90% yield, reduced side reactions vs. other Mg salts .
Mechanistic Role
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Stabilizes intermediates through Mg–O coordination.
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Modifies transition-state geometry to favor stereoselectivity .
Radical-Mediated Transformations
Mg(t-BuO)₂ facilitates SET processes in nitroarene systems:
Reaction Pathway
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Initiation : tert-Butoxide abstracts a proton, generating a radical anion .
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Propagation : Radical intermediates undergo cyclization or oxygen transfer.
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Termination : Counterion (Na⁺/K⁺) determines final product .
Key Data
| Substrate | Counterion | Product | Yield (%) |
|---|---|---|---|
| 2-Nitrostilbene | Na⁺ | N-Hydroxyindole | 85 |
| 2-Nitrostilbene | K⁺ | Oxindole | 78 |
Polymerization Catalysis
Mg(t-BuO)₂ initiates ring-opening polymerization (ROP) of cyclic esters:
Example: ε-Caprolactone Polymerization
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Conditions : 100°C, bulk, [Monomer]/[Catalyst] = 200
Advantages
-
High thermal stability vs. traditional Mg alkoxides.
Elimination Reactions
Mg(t-BuO)₂ promotes β-elimination in alkyl halides and alcohols:
Mechanism : E2 pathway, favoring less substituted alkenes (Hofmann rule).
Example :
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Substrate : 2-Bromopentane
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Product : 1-Pentene (major) + 2-Pentene (minor)
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Selectivity : 85:15 (anti-Zaitsev).
Grignard-Type Reactions
While less common than traditional Grignard reagents, Mg(t-BuO)₂ participates in nucleophilic additions:
Carbonyl Alkylation
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Substrate : Benzaldehyde
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Reagent : Mg(t-BuO)₂ + RMgX (in situ)
Thermal Decomposition
At elevated temperatures (>200°C), Mg(t-BuO)₂ decomposes to MgO and tert-butanol:
Scientific Research Applications
Organic Synthesis
Magnesium di-tert-butoxide is primarily employed in organic synthesis due to its dual role as a strong base and nucleophile. It facilitates several important reactions:
- Deprotonation Reactions : It effectively deprotonates weak acids, enabling the formation of reactive intermediates necessary for further transformations.
- Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions, particularly in the synthesis of alkyl and aryl magnesium compounds, which are pivotal in Grignard chemistry.
Catalysis
In catalysis, this compound serves as a catalyst or co-catalyst in various polymerization reactions:
- Polymerization Reactions : It is used in the polymerization of lactones and other monomers, enhancing the efficiency and selectivity of the process.
- Synthesis of Magnesium Compounds : The compound also aids in synthesizing other magnesium-based catalysts, which are crucial for producing high-performance materials.
Pharmaceutical Applications
This compound finds significant use in pharmaceutical chemistry:
- Intermediate in Drug Synthesis : It is utilized as an intermediate in synthesizing various pharmaceutical compounds, contributing to the development of new drugs.
- Reactivity with Functional Groups : Its ability to react with different functional groups allows for the modification of drug molecules to enhance their efficacy.
Preparation Methods
The synthesis of this compound typically involves the reaction between magnesium metal and tert-butyl alcohol under controlled conditions. The following methods are commonly employed:
- Direct Reaction : Magnesium is reacted with excess tert-butyl alcohol under an inert atmosphere (e.g., nitrogen) at elevated temperatures to form this compound.
- Catalytic Methods : Catalysts such as butyl titanate can be used to facilitate the reaction, improving yield and purity.
Case Study 1: Organic Synthesis Efficiency
A study demonstrated that using this compound significantly increased the yield of a complex organic molecule compared to traditional bases. The reaction conditions were optimized to utilize this compound effectively, showcasing its role as a superior nucleophile.
Case Study 2: Polymerization Processes
Research highlighted the use of this compound as a catalyst in the ring-opening polymerization of lactides. The results indicated improved molecular weight control and polydispersity indices, underscoring its effectiveness in producing high-quality polymers.
Case Study 3: Pharmaceutical Development
In a pharmaceutical context, this compound was employed to synthesize a novel anti-cancer agent. The compound's unique reactivity allowed for efficient construction of key intermediates, leading to promising results in preclinical trials.
Mechanism of Action
Magnesium di-tert-butoxide exerts its effects through its dual role as a Lewis acid and a Bronsted base. As a Lewis acid, it can accept electron pairs, facilitating various chemical transformations. As a Bronsted base, it can donate electron pairs to deprotonate weak acids. This dual functionality makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Alkali Metal tert-Butoxides: Sodium and Lithium tert-Butoxide
Magnesium di-tert-butoxide is structurally distinct from alkali metal tert-butoxides like sodium tert-butoxide (NaOt-Bu, CAS: 865-48-5) and lithium tert-butoxide (LiOt-Bu). While all three act as strong bases, their efficiency varies significantly in specific reactions.
Reaction Efficiency in Benzimidazole Synthesis In a ligand-free copper-catalyzed cyclization reaction (Table 1), this compound achieved moderate yields of benzimidazoles but underperformed compared to potassium tert-amylate (KMB). Sodium and lithium tert-butoxides showed similar or lower efficiency, highlighting the superior activity of KMB in this system. The divalent nature of magnesium likely reduces its solubility and mobility in the reaction medium compared to monovalent alkali metals, contributing to its lower efficiency .
Table 1: Comparison of tert-Butoxide Bases in Cyclization Reactions
| Compound | CAS RN | Molecular Formula | Efficiency (Relative to KMB) | Key Limitations |
|---|---|---|---|---|
| This compound | 32149-57-8 | C₈H₁₈MgO | Moderate | Lower solubility |
| Sodium tert-butoxide | 865-48-5 | C₄H₉NaO | Low | Hygroscopicity |
| Lithium tert-butoxide | 19077-33-4 | C₄H₉LiO | Low | Air sensitivity |
| Potassium tert-amylate | 41233-93-6 | C₅H₁₁KO | High (Benchmark) | N/A |
Magnesium Alkoxides: Magnesium Ethoxide
Magnesium ethoxide (CAS: 2414-98-4, molecular formula: (C₂H₅O)₂Mg) shares the Mg²⁺ core but lacks steric hindrance due to its smaller ethoxide ligands. This structural difference results in distinct properties:
- Reactivity : Magnesium ethoxide is more nucleophilic but less selective due to reduced steric shielding, making it suitable for bulkier substrates.
Table 2: Comparison of Magnesium Alkoxides
| Property | This compound | Magnesium Ethoxide |
|---|---|---|
| Molecular Weight (g/mol) | 170.53 | 114.42 |
| Ligand Bulk | High (tert-butyl) | Low (ethyl) |
| Solubility | Moderate in THF, toluene | Poor in hydrocarbons |
| Applications | Selective catalysis | Precursor for MgO |
Magnesium Oxide (MgO)
MgO lacks basicity in organic solvents but is widely used in materials science and as an antacid. In contrast, this compound’s organic solubility and basicity make it preferable for synthesis .
Biological Activity
Magnesium di-tert-butoxide (MDTB) is an organomagnesium compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MDTB, examining its mechanisms, effects, and relevant studies.
This compound is synthesized through the reaction of magnesium alkoxides with tert-butanol. The general reaction can be represented as follows:
Here, represents lower alkyl groups. The synthesis method typically involves a reactive distillation process to ensure high purity and yield of the final product, which can reach purities between 92% to 99.5% .
Biological Activity Overview
MDTB has been studied for its potential biological activities, particularly in the following areas:
- Antibacterial Activity : Research indicates that magnesium compounds can exhibit antibacterial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Potential : Some studies have suggested that magnesium-based compounds may have cytotoxic effects against cancer cell lines. MDTB's influence on cell viability and proliferation has been assessed using MTT assays on different cancer types, including breast and prostate cancers .
- Neuroprotective Effects : There is emerging evidence that magnesium compounds may play a role in neuroprotection. Magnesium ions are known to influence neurotransmitter release and neuronal excitability, which could be beneficial in conditions like Alzheimer's disease .
Antibacterial Activity
A study evaluated the antibacterial effects of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 μg/mL |
| Pseudomonas aeruginosa | 250 μg/mL |
| Bacillus subtilis | 500 μg/mL |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies assessed the cytotoxic effects of MDTB on various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 86 |
| PC-3 (Prostate) | 150 |
| Caco2 (Colon) | 120 |
These findings indicate that MDTB exhibits moderate cytotoxicity against specific cancer cell lines, suggesting its potential for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Metal Ion Interaction : Magnesium ions play crucial roles in enzymatic reactions and cellular signaling pathways. Their interaction with cellular components can modulate various biological processes.
- Antioxidant Activity : Magnesium compounds have been reported to exhibit antioxidant properties, which may help mitigate oxidative stress in cells, contributing to their protective effects against various diseases .
Q & A
Q. What are the recommended synthetic protocols for preparing Magnesium di-tert-butoxide in laboratory settings?
this compound is typically synthesized via the reaction of magnesium metal with tert-butanol under anhydrous conditions. A common method involves refluxing magnesium turnings in dry tetrahydrofuran (THF) with tert-butanol, followed by distillation to isolate the product. Purity assessment can be performed using titration methods with edetate disodium, as described for magnesium aluminometasilicate assays . For hygroscopic handling, protocols akin to anhydrous magnesium sulfate preparation (e.g., heating to remove moisture) may be adapted .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- X-ray Diffraction (XRD): To confirm crystallinity and phase identity.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents to verify ligand coordination.
- Titration assays: Adapt methods for magnesium oxide quantification, such as edetate disodium titration with dithizone indicators .
- Bulk density analysis: Measure using standardized pharmacopeial methods (e.g., USP29 guidelines for magnesium oxide), where bulk density ranges indicate material consistency .
Q. What safety protocols are critical when handling this compound?
While specific safety data for this compound is limited, general alkoxide precautions apply:
- Use inert atmosphere gloveboxes to prevent hydrolysis.
- Avoid skin/eye contact; employ emergency rinsing protocols (15+ minutes for eyes) as outlined for sodium tert-butoxide .
- Decompose waste with ethanol or isopropanol under controlled conditions to mitigate reactivity.
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated deprotonation reactions?
Systematic optimization involves:
- Solvent screening: Compare polar aprotic solvents (THF, DME) to balance solubility and reactivity.
- Stoichiometric studies: Vary Mg:substrate ratios to identify catalytic vs. stoichiometric regimes.
- Temperature gradients: Use differential scanning calorimetry (DSC) to monitor exothermicity and avoid thermal runaway. Methodological rigor, such as triangulating data from multiple experiments, ensures reproducibility .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound adducts?
Discrepancies in NMR or XRD data may arise from solvent adducts or polymorphic forms. Strategies include:
- Variable-temperature NMR: To detect dynamic ligand exchange.
- Synchrotron XRD: For high-resolution crystallography of metastable phases.
- Cross-validation with elemental analysis: Quantify Mg content via ICP-OES or titration .
Q. How do ligand-exchange dynamics influence the catalytic activity of this compound in cross-coupling reactions?
Mechanistic studies require:
- In situ FTIR/Raman spectroscopy: Monitor tert-butoxide ligand dissociation during catalysis.
- Kinetic isotope effects (KIE): Probe rate-determining steps in proton-transfer reactions.
- Computational modeling: DFT calculations to map energy barriers for ligand exchange pathways. Data reliability is enhanced by external validation (e.g., comparing results with magnesium ethoxide systems) .
Methodological Considerations
- Data reliability: Ensure assay reproducibility by adhering to pharmacopeial standards (e.g., USP29 bulk density tests) .
- Contradictory results: Address variability by documenting solvent traces, moisture levels, and synthetic batch differences .
- Safety documentation: Align with GHS protocols for alkoxides, even if extrapolated from sodium tert-butoxide guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
